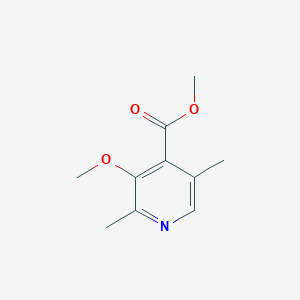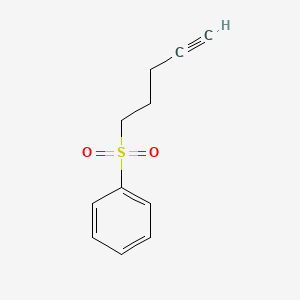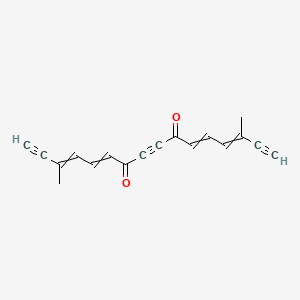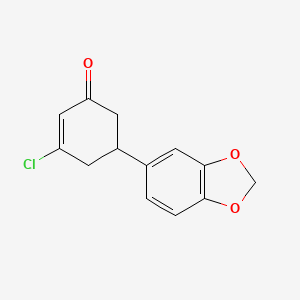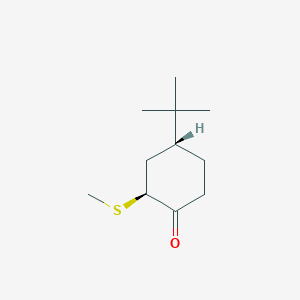![molecular formula C17H24 B14548026 1-(3-tert-Butylphenyl)bicyclo[2.2.1]heptane CAS No. 62226-64-6](/img/structure/B14548026.png)
1-(3-tert-Butylphenyl)bicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-tert-Butylphenyl)bicyclo[2.2.1]heptane is a compound that belongs to the class of bicyclic compounds. These compounds are characterized by having two rings that share at least two atoms. The bicyclo[2.2.1]heptane structure is also known as norbornane, which is a common scaffold in organic chemistry due to its rigidity and unique spatial arrangement. The tert-butylphenyl group adds further complexity and potential functionality to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-tert-Butylphenyl)bicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. In this case, the diene could be cyclopentadiene, and the dienophile could be a substituted phenyl compound. The reaction is usually carried out under thermal conditions, often requiring temperatures around 80-120°C.
Industrial Production Methods
Industrial production of such compounds may involve catalytic hydrogenation and other large-scale organic synthesis techniques. For example, the preparation of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid disodium involves catalytic hydrogenation using aluminum-nickel alloy as a catalyst at temperatures between 15-40°C and atmospheric pressure .
Chemical Reactions Analysis
Types of Reactions
1-(3-tert-Butylphenyl)bicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alkanes or alcohols.
Scientific Research Applications
1-(3-tert-Butylphenyl)bicyclo[2.2.1]heptane has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a scaffold for drug development.
Industry: Used in the production of polymers and other materials due to its stability and unique properties.
Mechanism of Action
The mechanism of action of 1-(3-tert-Butylphenyl)bicyclo[2.2.1]heptane depends on its specific application. In drug design, its rigid structure can interact with biological targets in a specific manner, potentially inhibiting or activating certain pathways. The molecular targets and pathways involved would depend on the specific functional groups attached to the bicyclo[2.2.1]heptane scaffold .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane (Norbornane): The parent compound without the tert-butylphenyl group.
Bicyclo[2.1.1]hexane: A smaller bicyclic compound with different spatial properties.
Bicyclo[3.1.1]heptane: A similar compound with a different ring structure.
Uniqueness
1-(3-tert-Butylphenyl)bicyclo[2.2.1]heptane is unique due to the presence of the tert-butylphenyl group, which adds steric bulk and potential for additional functionalization. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
62226-64-6 |
|---|---|
Molecular Formula |
C17H24 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
1-(3-tert-butylphenyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C17H24/c1-16(2,3)14-5-4-6-15(11-14)17-9-7-13(12-17)8-10-17/h4-6,11,13H,7-10,12H2,1-3H3 |
InChI Key |
YIUNTAMDUNQMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C23CCC(C2)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


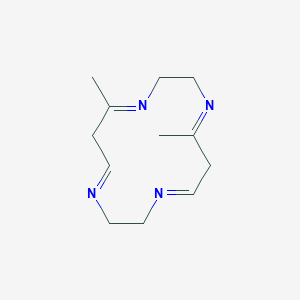
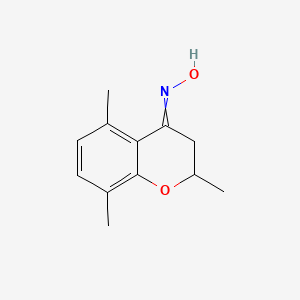
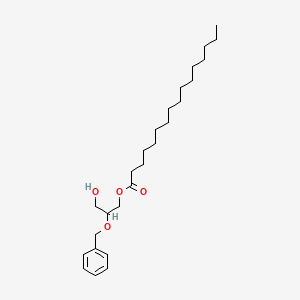
![1-(4H-Imidazo[1,2-d]tetrazol-4-yl)propan-1-one](/img/structure/B14547959.png)

![N-[1-(Cyclohexylamino)-6-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14547969.png)
